5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile

Description

Chemical Identity and Nomenclature

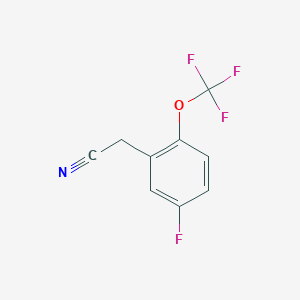

5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile (CAS RN: 1092460-90-6) is a fluorinated aromatic nitrile with the molecular formula $$ \text{C}9\text{H}5\text{F}4\text{NO} $$ and a molecular weight of 219.14 g/mol. Its IUPAC name derives from the phenyl ring substituted with a fluorine atom at the 5-position and a trifluoromethoxy group (-OCF$$3$$) at the 2-position, with an acetonitrile (-CH$$_2$$CN) side chain attached to the aromatic core. Common synonyms include 2-(5-Fluoro-2-(trifluoromethoxy)phenyl)acetonitrile and 5-Fluoro-2-(trifluoromethoxy)benzyl cyanide.

The compound’s structure features a planar aromatic ring stabilized by electron-withdrawing substituents (F and OCF$$_3$$), which enhance its thermal stability and polarity. The nitrile group (-CN) contributes to its reactivity in nucleophilic additions and cyclization reactions. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Density | ~1.28 g/cm³ (analog estimate) | |

| Refractive Index | 1.448–1.45 (analog estimate) | |

| Melting Point | Not reported |

Historical Development in Fluorinated Compound Research

The synthesis of this compound is rooted in advancements in organofluorine chemistry, which began with Henri Moissan’s isolation of elemental fluorine in 1886. Early fluorination methods, such as the Schiemann reaction (1927) for aromatic fluorination via diazonium tetrafluoroborates, laid the groundwork for introducing fluorine into aromatic systems. The trifluoromethoxy group’s incorporation became feasible with the development of halogen-exchange reactions using potassium fluoride (KF), as demonstrated by Gottlieb in 1936.

The compound’s nitrile functionality reflects innovations in nitrile synthesis, including the Rosenmund-von Braun reaction and hydrocyanation of aryl halides. Modern routes to fluoroaromatic nitriles often employ Friedel-Crafts alkylation or palladium-catalyzed cyanation, as seen in recent methodologies for polycyclic fluorinated hydrocarbons.

Position Within Nitrile and Aromatic Fluorochemical Taxonomies

This compound belongs to two overlapping chemical classes:

- Nitriles : Characterized by the -C≡N group, nitriles exhibit distinct infrared (IR) absorption near 2200 cm$$^{-1}$$ due to C≡N stretching. The compound’s nitrile group enables participation in reactions such as hydrolysis to carboxylic acids or reduction to primary amines.

- Fluoroaromatics : As a fluorinated aromatic compound, it benefits from the C-F bond’s strength (~480 kJ/mol) and low polarizability, which enhance metabolic stability and lipophilicity in pharmaceutical contexts. The trifluoromethoxy group (-OCF$$3$$) further modifies electronic properties, increasing electron-withdrawing effects compared to methoxy (-OCH$$3$$).

Within industrial classifications, it falls under:

- Halogenated nitriles (UNSPSC 12352100).

- Fluoroarenes , a subset of organofluorides with applications in agrochemicals and materials science.

Table 2: Taxonomic Classification of the Compound

| Category | Subclass | Key Features |

|---|---|---|

| Nitriles | Aromatic nitriles | -C≡N group attached to benzene ring |

| Organofluorides | Fluoroarenes | C-F bonds on aromatic core |

| Specialty chemicals | Halogenated intermediates | Used in pharmaceutical synthesis |

Properties

IUPAC Name |

2-[5-fluoro-2-(trifluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4NO/c10-7-1-2-8(15-9(11,12)13)6(5-7)3-4-14/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELQODZMFVPSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile typically involves the following steps:

Starting Material: The synthesis begins with a suitable fluorinated aromatic compound.

Introduction of Trifluoromethoxy Group: The trifluoromethoxy group is introduced through a nucleophilic substitution reaction using a trifluoromethoxy reagent.

Formation of Acetonitrile Group: The acetonitrile group is introduced via a reaction with a suitable nitrile reagent under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The process may also involve purification steps like recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenylacetonitriles.

Scientific Research Applications

Chemistry

5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile is primarily used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The trifluoromethoxy group can be replaced by other nucleophiles.

- Oxidation and Reduction : It can be oxidized to form carboxylic acids or reduced to yield amines.

- Formation of New Materials : The compound is employed in developing new materials with specific properties.

Biology

In biological research, this compound is investigated for its potential antimicrobial and anticancer properties. Studies have shown that its fluorinated structure may enhance its affinity for certain enzymes, making it a candidate for enzyme inhibition studies and protein-ligand interactions.

Medicine

This compound is explored as a pharmaceutical intermediate for drug development. Its unique properties are being studied for potential therapeutic applications, particularly in creating novel drugs targeting specific biological pathways.

Industry

In industrial applications, the compound is used in producing agrochemicals, dyes, and specialty chemicals. Its ability to modulate biochemical pathways makes it valuable in formulating products that require specific chemical interactions.

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against specific cancer types, suggesting its potential as a lead compound in anticancer drug development.

- Enzyme Inhibition : Research focused on the compound's ability to inhibit certain enzymes involved in metabolic pathways. The findings demonstrated that the fluorinated structure enhanced binding affinity, leading to effective inhibition and potential therapeutic applications.

- Material Science : The use of this compound in developing new materials was explored in a study that synthesized polymers incorporating this compound. The resulting materials exhibited improved thermal stability and mechanical properties compared to traditional polymers.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations in Key Analogs

Structural and Functional Differences

- Substituent Effects: Electron-Withdrawing Groups: The trifluoromethoxy (-OCF₃) group in the target compound provides stronger electron withdrawal than -CF₃ (trifluoromethyl), enhancing electrophilic reactivity . Positional Isomerism: For example, 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile has substituents in adjacent positions, leading to steric hindrance and altered dipole moments compared to the 5-Fluoro-2-substituted analog. Halogen vs.

Physicochemical Properties

Boiling Points and Density :

- The methyl-substituted analog has a higher predicted boiling point (233.6°C) and density (1.204 g/cm³) compared to the target compound, likely due to increased molecular weight and reduced polarity.

- The trifluoromethoxy group’s bulkiness may lower the melting point of the target compound relative to -CF₃ analogs.

Hazard Profiles :

- The target compound’s hazards (e.g., H302: harmful if swallowed) are shared among nitriles, but chloro analogs may introduce additional risks (e.g., chlorine-specific toxicity).

Biological Activity

5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile (CAS No. 1092460-90-6) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H7F4NO, characterized by the presence of a fluorine atom and a trifluoromethoxy group. The trifluoromethoxy group is known to enhance lipophilicity and metabolic stability, which can influence the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethoxy group can enhance binding affinity to these targets, potentially leading to inhibition or modulation of various biological pathways.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: It could interact with receptors that regulate cellular functions.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that related trifluoromethyl-containing compounds possess moderate antibacterial activity against various strains such as Escherichia coli and Candida albicans .

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | < 100 µg/mL |

| Related Trifluoromethyl Compounds | C. albicans | 100 µg/mL |

Cytotoxicity and Anticancer Activity

Preliminary studies on related compounds have suggested potential anticancer properties, with some derivatives showing significant cytotoxic effects against various cancer cell lines. For example, compounds with similar trifluoromethoxy groups have been observed to induce apoptosis in cancer cells through mechanisms such as caspase activation and inhibition of tubulin polymerization .

Case Studies

-

Study on Anticancer Activity:

A study evaluated the effects of a related compound on human cancer cell lines, revealing that it inhibited cell proliferation with GI50 values below 1 µM in several cases. The mechanism involved apoptosis induction through caspase activation . -

Antibacterial Efficacy:

Another investigation assessed the antibacterial properties of a related trifluoromethyl compound against Bacillus cereus, demonstrating lower MIC values compared to established antibiotics, indicating its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Synthesis and Purification Methods Q: What are the recommended synthetic routes for 5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile, and how can purity be ensured? A: The compound is synthesized via nucleophilic substitution or coupling reactions involving fluorinated aryl precursors. For example, acetonitrile-based solvents (e.g., in SN2 reactions) under inert atmospheres at controlled temperatures (e.g., 82°C) are effective for intermediates . Purity (>97%) is typically verified using gas chromatography (GC) with flame ionization detection, as referenced in reagent catalogs . Post-synthesis purification may involve recrystallization or column chromatography using fluorinated silica gel to separate nitrile byproducts.

Handling and Storage Protocols Q: What are the critical safety and storage considerations for this compound? A: The compound is classified as toxic (Category III) and requires storage at 0–6°C to prevent degradation . Use sealed, chemically resistant containers (e.g., amber glass) under nitrogen to avoid moisture absorption. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory due to risks of inhalation (H332) and skin irritation (H315) .

Analytical Characterization Techniques Q: Which spectroscopic methods are suitable for structural confirmation? A: Nuclear Magnetic Resonance (NMR) is critical:

- ¹⁹F NMR identifies fluorine environments (e.g., -CF₃ and -O-CF₃ groups).

- ¹H NMR resolves aromatic protons and nitrile-related shifts.

Mass spectrometry (MS) with electron ionization (EI) confirms molecular weight (219.14 g/mol) and fragmentation patterns . Reference databases like NIST Chemistry WebBook provide spectral validation .

Advanced Research Questions

Reaction Optimization and Mechanistic Studies Q: How can reaction yields be improved in cross-coupling reactions involving this nitrile? A: Optimize catalytic systems (e.g., palladium/copper catalysts) and solvent polarity. Acetonitrile enhances nucleophilicity in Suzuki-Miyaura couplings, but higher temperatures (80–100°C) may degrade trifluoromethoxy groups. Kinetic studies using in-situ FTIR or HPLC track intermediate formation .

Stability Under Experimental Conditions Q: Does the compound decompose under acidic/basic conditions or UV exposure? A: The trifluoromethoxy group is hydrolytically stable but may degrade under strong bases (e.g., NaOH >1M). Accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring reveal <5% degradation. UV-Vis spectroscopy shows absorbance peaks at 210–260 nm, indicating photostability in amber glass .

Role in Medicinal Chemistry Q: How is this compound used in drug discovery pipelines? A: As a fluorinated building block, it introduces metabolic stability and lipophilicity into target molecules. For example, it serves as a precursor for kinase inhibitors via nitrile-to-amide transformations. Comparative studies with difluorophenylacetonitrile analogs show enhanced binding affinity to hydrophobic enzyme pockets .

Addressing Purity Challenges Q: How are trace impurities (e.g., regioisomers) identified and resolved? A: GC-MS or LC-MS with reverse-phase C18 columns separates regioisomers (e.g., 2- vs. 3-fluoro derivatives). Isotopic labeling (e.g., ¹³C-nitrogen) aids in quantifying nitrile hydrolysis byproducts. Purity thresholds (>97%) are enforced for biological assays to avoid off-target effects .

Computational Modeling Applications Q: Can DFT calculations predict reactivity in novel reactions? A: Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G*) simulate electrophilic aromatic substitution pathways. Solvent effects (acetonitrile vs. DMF) are modeled using COSMO-RS to predict reaction feasibility. These align with experimental data on coupling efficiencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.